REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:10])([OH:9])[OH:8])=[CH:4][CH:3]=1>O1CCCC1>[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:8])([OH:10])[OH:9])=[CH:4][CH:3]=1.[N:1]12[CH2:2][CH2:3][CH2:4][N:1]=[C:2]1[CH2:12][CH2:11][CH2:5][CH2:4][CH2:3]2
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(CP(O)(O)=O)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
was fitted with a septum and a cool-trap condenser
|
Type
|
ADDITION
|
Details
|
It was charged with C60 (NO2)
|
Type
|
ADDITION
|
Details
|
treated under sonication conditions for 30 min at ambient temperatures
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
At the end of reaction
|
Type
|
CUSTOM
|
Details
|
were separated by a centrifuge technique
|
Type
|
WASH
|
Details
|
repeatedly washed with tetrahydrofuran and acetone
|
Type
|
CUSTOM
|
Details
|
The resulting brown solids were dried in vacuum at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CP(O)(O)=O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCCCCC2=NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 983.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:10])([OH:9])[OH:8])=[CH:4][CH:3]=1>O1CCCC1>[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:8])([OH:10])[OH:9])=[CH:4][CH:3]=1.[N:1]12[CH2:2][CH2:3][CH2:4][N:1]=[C:2]1[CH2:12][CH2:11][CH2:5][CH2:4][CH2:3]2
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(CP(O)(O)=O)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
was fitted with a septum and a cool-trap condenser
|
Type
|
ADDITION
|
Details
|
It was charged with C60 (NO2)
|
Type
|
ADDITION
|
Details
|
treated under sonication conditions for 30 min at ambient temperatures
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
At the end of reaction
|
Type
|
CUSTOM
|
Details
|
were separated by a centrifuge technique
|
Type
|
WASH
|
Details
|
repeatedly washed with tetrahydrofuran and acetone
|
Type
|
CUSTOM
|
Details
|
The resulting brown solids were dried in vacuum at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CP(O)(O)=O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCCCCC2=NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 983.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |